1-(Propan-2-yl)anthracene, also known as 1-isopropylanthracene, is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound features an isopropyl group attached at the 1-position of the anthracene core. The structure of 1-(propan-2-yl)anthracene contributes to its unique photophysical properties, making it significant in various scientific applications, particularly in organic electronics and photochemistry .
1-(Propan-2-yl)anthracene is classified under polycyclic aromatic hydrocarbons due to its multiple fused aromatic rings. Its molecular formula is , with a molecular weight of 220.31 g/mol. The compound has been studied for its potential uses in organic light-emitting diodes (OLEDs), organic photovoltaics, and as a fluorescent probe in biological systems .
The synthesis of 1-(propan-2-yl)anthracene typically involves several key steps:
The molecular structure of 1-(propan-2-yl)anthracene can be represented by its canonical SMILES notation: CC(C)C1=CC=CC2=C1C(=C)C3=CC=CC=C3C2
. The InChI key for this compound is FXUKGDZKAQHTRY-UHFFFAOYSA-N
.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 220.31 g/mol |
IUPAC Name | 1-propan-2-ylanthracene |
InChI | InChI=1S/C17H16/c1-10(2)11-8-5-9-14-15(11)17(19)13-7-4-3-6-12(13)16(14)18/h3-10H,1-2H3 |
1-(Propan-2-yl)anthracene can undergo various chemical reactions:
These reactions can be facilitated by reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for 1-(propan-2-yl)anthracene primarily revolves around its photophysical properties. Upon excitation by light, the compound can undergo intersystem crossing to form triplet states, which are crucial for applications in organic light-emitting devices. The excited states can facilitate energy transfer processes that are essential for effective light emission in OLEDs .
The physical properties of 1-(propan-2-yl)anthracene include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and materials science .
1-(Propan-2-yl)anthracene has several notable applications:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5